molecular formula C7H5BrN2O B13003294 7-Bromo-2-methyloxazolo[4,5-b]pyridine

7-Bromo-2-methyloxazolo[4,5-b]pyridine

Cat. No.: B13003294
M. Wt: 213.03 g/mol
InChI Key: HBHCOSNDHLPTLE-UHFFFAOYSA-N
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Description

7-Bromo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of oxazolo[4,5-b]pyridine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl chloroformate, followed by cyclization with sodium methoxide . The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium methoxide or other strong bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[4,5-b]pyridine derivatives with different oxidation states.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Cyclization: Catalysts such as palladium or copper complexes.

Major Products Formed

    Substitution Products: Various substituted oxazolo[4,5-b]pyridines.

    Oxidation Products: Oxidized derivatives of oxazolo[4,5-b]pyridine.

    Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

7-Bromo-2-methyloxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxazolo[4,5-b]pyridine scaffold play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-methylthiazolo[4,5-b]pyridine: Similar structure but with a thiazole ring instead of an oxazole ring.

    7-Bromo-2-methylimidazo[4,5-b]pyridine: Contains an imidazole ring, offering different electronic properties.

    7-Bromo-2-methylpyrazolo[4,5-b]pyridine: Features a pyrazole ring, which can affect its biological activity.

Uniqueness

7-Bromo-2-methyloxazolo[4,5-b]pyridine is unique due to its specific electronic configuration and the presence of both a bromine atom and a methyl group.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3

InChI Key

HBHCOSNDHLPTLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2O1)Br

Origin of Product

United States

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